molecular formula C20H14BrN3O B15000047 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide

Cat. No.: B15000047
M. Wt: 392.2 g/mol
InChI Key: XLGMWXUVQLVQER-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide is a compound that features a benzimidazole moiety, which is a bicyclic structure consisting of fused benzene and imidazole rings. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide typically involves the condensation of ortho-phenylenediamine with benzaldehydes, followed by bromination. One common method includes reacting ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent like sodium metabisulphite under mild conditions . The resulting benzimidazole derivative is then subjected to bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and efficiency.

Chemical Reactions Analysis

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, along with catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used but generally include substituted benzimidazole derivatives with diverse functional groups.

Mechanism of Action

Comparison with Similar Compounds

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide can be compared with other benzimidazole derivatives such as:

    Thiabendazole: An anthelmintic drug used to treat parasitic worm infections.

    Albendazole: Another anthelmintic used for similar purposes but with a broader spectrum of activity.

    Mebendazole: Used to treat a variety of parasitic worm infestations.

    Omeprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease (GERD).

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives .

Properties

Molecular Formula

C20H14BrN3O

Molecular Weight

392.2 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide

InChI

InChI=1S/C20H14BrN3O/c21-16-9-2-1-8-15(16)20(25)22-14-7-5-6-13(12-14)19-23-17-10-3-4-11-18(17)24-19/h1-12H,(H,22,25)(H,23,24)

InChI Key

XLGMWXUVQLVQER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)Br

Origin of Product

United States

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